molecular formula C11H15NO2S B13170222 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13170222
M. Wt: 225.31 g/mol
InChI Key: LSLQHASSORJSSW-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted at the 4-position with a 3-hydroxy-2-methylpiperidine moiety and a formyl group at the 2-position. This compound combines the electron-deficient nature of the thiophene-carbaldehyde core with the polar, hydrogen-bonding capabilities of the hydroxy-piperidine substituent, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3

InChI Key

LSLQHASSORJSSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C2=CSC(=C2)C=O)O

Origin of Product

United States

Preparation Methods

Thiophene Core Functionalization

The synthesis generally starts with a thiophene derivative, particularly 2-thiophenecarboxaldehyde, which provides the aldehyde functionality at the 2-position. The preparation of 2-thiophenecarboxaldehyde itself can be accomplished by known methods such as:

  • Formylation of thiophene: Using reagents like solid phosgene and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 2-position of thiophene.

This key intermediate serves as the electrophilic site for subsequent nucleophilic substitution or coupling reactions.

Typical Reaction Conditions

  • Solvents such as ethanol, tetrahydrofuran (THF), or dichloromethane (DCM) are commonly used.

  • Temperature control is critical, often involving low temperatures (0°C) during sensitive steps such as Grignard additions or nucleophilic substitutions to avoid side reactions.

  • Catalysts or bases such as triethylamine or potassium hydroxide may be employed to facilitate the coupling reactions.

Detailed Preparation Method (Representative Procedure)

Based on the synthesis methodologies for related compounds and the known chemistry of thiophene and piperidine derivatives, a representative synthetic route is as follows:

Step Reagents & Conditions Description
1 Starting Material: 2-Thiophenecarboxaldehyde Commercially available or synthesized by formylation of thiophene.
2 Preparation of 3-Hydroxy-2-methylpiperidine: Synthesized via reduction and functional group manipulation of appropriate piperidine precursors.
3 Coupling Reaction: 2-Thiophenecarboxaldehyde + 3-hydroxy-2-methylpiperidine Reaction in ethanol or THF with triethylamine at 0°C to room temperature, stirring for several hours to form the substituted thiophene derivative.
4 Purification: Extraction with organic solvents (e.g., DCM), washing, drying over sodium sulfate, and purification by column chromatography or recrystallization.
5 Characterization: Confirmed by NMR (1H, 13C), LC-MS, and elemental analysis to verify structure and purity.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR and 13C NMR spectra provide detailed information on the chemical environment of protons and carbons in the molecule, confirming substitution patterns and functional groups.
  • Mass Spectrometry (LC-MS):

    • Confirms molecular weight and purity, with characteristic molecular ion peaks matching the calculated molecular weight of 225.31 g/mol.
  • Elemental Analysis:

    • Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values confirm compound composition.

Research Findings and Optimization Notes

  • The synthesis of 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is sensitive to reaction conditions such as temperature and solvent choice, impacting yield and purity.

  • Use of mild bases and low temperatures during coupling reduces side reactions and decomposition.

  • Purification by column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures) is effective for isolating the target compound.

  • Alternative methods such as ultrasound-assisted synthesis have been demonstrated to accelerate reaction times and improve yields in related thiophene derivatives, suggesting potential applicability here.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield & Notes
Synthesis of 2-thiophenecarboxaldehyde Formylation of thiophene Thiophene, solid phosgene, DMF Controlled temperature, inert atmosphere High yield; key intermediate
Preparation of 3-hydroxy-2-methylpiperidine Reduction and functionalization Piperidine derivatives, reducing agents Low temperature, controlled pH Purity critical for coupling
Coupling to form target compound Nucleophilic substitution 2-thiophenecarboxaldehyde, 3-hydroxy-2-methylpiperidine, triethylamine 0°C to RT, ethanol or THF solvent Moderate to high yield; reaction time several hours
Purification Column chromatography or recrystallization Silica gel, solvents Ambient temperature Essential for purity and characterization

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and piperidine moiety may contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde (CAS 1597116-99-8)

  • Molecular Formula: C₁₁H₁₅NO₂S (same as the target compound).
  • Key Differences : The hydroxy and methyl groups on the piperidine ring are positioned at C4 and C3, respectively, compared to C3 and C2 in the target compound. This positional isomerism may influence hydrogen-bonding interactions and solubility.
  • Properties : Molecular weight = 225.31 g/mol; storage conditions and hazard data are unspecified .

Substituent Variations on the Thiophene Core

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)

  • Structure: Features a diphenylamino group at the thiophene 5-position.
  • Applications : Used as a covalent organic framework (COF) ligand with aggregation-induced emission (AIE) properties for fluorescence probes.
  • Molecular Weight : 355.45 g/mol; purity >98% .

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

  • Structure : Methoxyphenyl substituent at the thiophene 5-position.
  • Applications : Intermediate in electronic materials; available in multi-kilogram batches .

Halogen-Substituted Derivatives (e.g., 4-(4-Fluorophenyl)thiophene-2-carbaldehyde)

  • Properties : Melting point = 58–61°C; synthesized via cross-coupling (yield = 76%). Fluorine enhances lipophilicity and metabolic stability compared to hydroxy groups .

Piperidine-Modified Analogs

(E)-5-[2-(4-{3-Phenyl-5-[4-(4-hydroxypiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)ethenyl]thiophene-2-carbaldehyde (3e)

  • Synthesis : Prepared from aldehyde 3b and 4-hydroxypiperidine via nucleophilic substitution.
  • Applications : Used in dye-sensitized solar cells (DSSCs) due to extended π-conjugation .

Thiophene-2-carbaldehyde Oximes (e.g., (E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime)

  • Properties : Yield = 70%; melting point = 159–160°C.

Comparative Data Tables

Table 1: Structural and Physical Properties of Selected Thiophene-2-carbaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Melting Point (°C) Key Applications Reference
4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde C₁₁H₁₅NO₂S 225.31 4-(3-OH-2-Me-piperidine) N/A Drug synthesis, materials
4-(4-Hydroxy-3-methylpiperidin-1-yl)thiophene-2-carbaldehyde C₁₁H₁₅NO₂S 225.31 4-(4-OH-3-Me-piperidine) N/A Not specified
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde C₂₃H₁₇NOS 355.45 5-(diphenylamino-phenyl) N/A Fluorescence probes
4-(4-Fluorophenyl)thiophene-2-carbaldehyde C₁₁H₈FOS 207.24 4-(4-F-phenyl) 58–61 Electronic materials

Key Research Findings

Electronic Properties: Piperidine and aryl substituents significantly modulate the electronic absorption spectra of thiophene-carbaldehydes. For example, diphenylamino groups (as in ) redshift absorption maxima due to enhanced donor-acceptor interactions.

Biological Relevance : Hydroxy-piperidine moieties improve solubility and enable hydrogen bonding, which is critical for enzyme inhibition (e.g., ChE inhibitors in ).

Synthetic Flexibility: Palladium-catalyzed cross-coupling (Suzuki, Stille) and Knoevenagel condensation are widely used to functionalize the thiophene core .

Biological Activity

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO2SC_{11}H_{15}NO_2S, with a molecular weight of 225.31 g/mol. The compound features a thiophene ring substituted with a piperidine derivative, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction between thiophene derivatives and piperidine-based compounds. The synthetic pathways can vary, but they often include steps such as alkylation and oxidation to introduce the aldehyde functional group.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives of pyridine carboxaldehydes have shown enhanced cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

Compounds containing thiophene rings have been reported to possess antimicrobial properties. Research indicates that 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. For example, studies on similar compounds suggest that they may act as inhibitors of fatty acid synthase (FASN), thereby impacting lipid metabolism in cancer cells .

Case Studies

StudyFindings
Study on Antitumor Activity A derivative of the compound showed improved antitumor efficacy in mice bearing L1210 leukemia compared to its parent compounds .
Antimicrobial Efficacy Compounds with similar structural features demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Mechanistic Insights Investigations revealed that thiophene derivatives can modulate enzyme activity related to cancer metabolism, suggesting a pathway for therapeutic intervention .

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